molecular formula C19H18BrN3O2 B12920555 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid

Cat. No.: B12920555
M. Wt: 400.3 g/mol
InChI Key: ZJVBDOBWJUWPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound includes a bromine atom, a cyclopentylamino group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may employ microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines to achieve high yields .

Chemical Reactions Analysis

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and light sources for photocatalysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes and modulate biological pathways, such as the FLT3-ITD and BCR-ABL pathways . The compound’s effects are mediated through the binding to these molecular targets, leading to the inhibition of their activity and subsequent biological responses.

Comparison with Similar Compounds

3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid

InChI

InChI=1S/C19H18BrN3O2/c20-14-8-9-16-22-17(12-4-3-5-13(10-12)19(24)25)18(23(16)11-14)21-15-6-1-2-7-15/h3-5,8-11,15,21H,1-2,6-7H2,(H,24,25)

InChI Key

ZJVBDOBWJUWPNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.